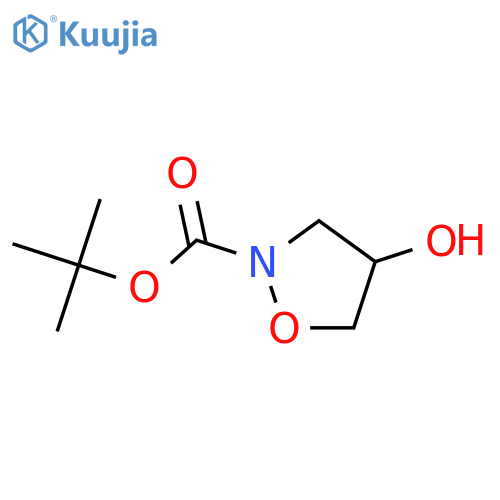Cas no 262444-52-0 (tert-butyl 4-hydroxyisoxazolidine-2-carboxylate)

262444-52-0 structure
商品名:tert-butyl 4-hydroxyisoxazolidine-2-carboxylate
CAS番号:262444-52-0
MF:C8H15NO4
メガワット:189.209002733231
MDL:MFCD07698596
CID:2117508
PubChem ID:22476535
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-hydroxyisoxazolidine-2-carboxylate
- tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate
- N-Boc-Isoxazolidin-4-ol
- CS-0272803
- DA-42995
- MFCD07698596
- tert-butyl4-hydroxyisoxazolidine-2-carboxylate
- EN300-637445
- VSQPEDPYPBOLOK-UHFFFAOYSA-N
- N-(tert-butoxycarbonyl)-4-hydroxytetrahydroisoxazole
- 262444-52-0
- tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
- SCHEMBL4697375
- 9Y-5020
- AKOS005071503
- DTXSID70625946
-
- MDL: MFCD07698596
- インチ: InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3
- InChIKey: VSQPEDPYPBOLOK-UHFFFAOYSA-N
- ほほえんだ: O=C(N1OCC(O)C1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 189.10010796Da
- どういたいしつりょう: 189.10010796Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 59Ų
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM369915-1g |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | 95%+ | 1g |
$635 | 2024-07-28 | |
| abcr | AB257362-1 g |
tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate; 95% |
262444-52-0 | 1g |
€558.30 | 2022-06-02 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0852-1G |
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | 95% | 1g |
¥ 4,481.00 | 2023-03-30 | |
| Enamine | EN300-637445-1.0g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 1g |
$0.0 | 2023-06-07 | ||
| Ambeed | A372332-1g |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | 95+% | 1g |
$529.0 | 2024-04-20 | |
| A2B Chem LLC | AI81297-50g |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | >95% | 50g |
$15155.00 | 2023-12-31 | |
| A2B Chem LLC | AI81297-25g |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | >95% | 25g |
$8150.00 | 2023-12-31 | |
| A2B Chem LLC | AI81297-1mg |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | >95% | 1mg |
$202.00 | 2023-12-31 | |
| Apollo Scientific | OR33444-10g |
tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 95% | 10g |
£3512.00 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0852-5g |
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | 95% | 5g |
¥13443.0 | 2024-04-21 |
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
262444-52-0 (tert-butyl 4-hydroxyisoxazolidine-2-carboxylate) 関連製品
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:262444-52-0)tert-butyl 4-hydroxyisoxazolidine-2-carboxylate

清らかである:99%
はかる:1g
価格 ($):476.0